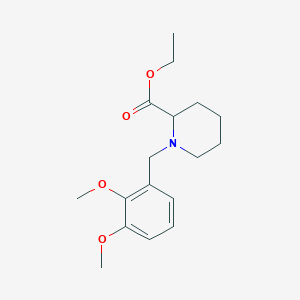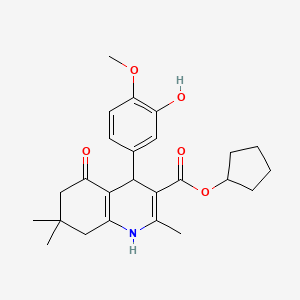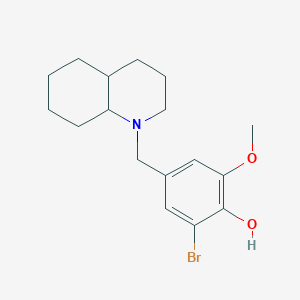![molecular formula C21H17BrO6S B4928113 benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate, also known as BMSB, is a synthetic compound that has been used in scientific research for various purposes. It is a white powder that is soluble in organic solvents and has a molecular weight of 485.34 g/mol.
Mechanism of Action
The mechanism of action of benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been shown to have antifungal activity against certain fungi.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for extended periods of time. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research involving benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or treatments. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesis Methods
Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzyl alcohol and triethylamine to form the benzyl ester. Finally, the sulfonyl chloride is added to the benzyl ester to form the final product, this compound.
Scientific Research Applications
Benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate has been used in scientific research for various purposes, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been used in the synthesis of other compounds and as a reagent in organic chemistry.
properties
IUPAC Name |
benzyl 4-(5-bromo-2-methoxyphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6S/c1-26-19-12-9-17(22)13-20(19)29(24,25)28-18-10-7-16(8-11-18)21(23)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVOJUDAADNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)

![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![(2R*,6S*)-2,6-dimethyl-4-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4928122.png)